molecular formula C22H18O7 B1236937 Chinensinaphthol methyl ether

Chinensinaphthol methyl ether

Cat. No. B1236937
M. Wt: 394.4 g/mol
InChI Key: SFPLCCUNXOBTQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chinensinaphthol methyl ether is a natural product found in Justicia procumbens with data available.

Scientific Research Applications

Identification and Analysis

  • Chinensinaphthol methyl ether (CME) , along with chinensinaphthol, was identified as a new 1-aryl-2,3-naphthalide lignan in Polygala chinensis. Its structure was established through chemical transformations and spectral evidence, showing significant variations in its content in the plant over three consecutive years (Ghosal, Chauhan, & Srivastava, 1974).

Bioavailability and Pharmacokinetics

  • A sensitive LC-MS/MS method was developed for determining CME in rat plasma, crucial for pharmacokinetic evaluations. After intravenous and oral administration of CME in rats, its oral absolute bioavailability was estimated to be low, suggesting poor absorption or strong metabolism in vivo (Zhou et al., 2012).
  • A UFLC-ESI-MS/MS method was optimized for quantifying CME in rat urine, revealing low excretion in urine and significant metabolism in vivo (Qin et al., 2016).

Bioactivity

  • CME, isolated from Justicia procumbens, showed significant inhibition of platelet aggregation, suggesting potential therapeutic applications (Chen et al., 1996). This antiplatelet activity was further supported by another study on Justicia procumbens (Chen et al., 1996).
  • A study on Rostellularia procumbens identified CME as a potential target for integrin αIIbβ3 protein, important in platelet aggregation, through network pharmacology and molecular interaction studies (Wu et al., 2019).

Quality Control and Quantification

  • Quality control specification for Herba Justiciae included quantitative analysis of CME by HPLC, providing a scientific basis for its utilization and development (Wenkun et al., 2009).

Synthetic Preparation

  • A novel method for preparing various arylnaphthalene lactone natural products, including CME, was developed, using Hauser-Kraus annulation and Suzuki-Miyaura cross-coupling (Kim et al., 2017).

Potential in Neuroprotection

  • Monsonia angustifolia, containing CME, showed potential for Alzheimer's disease treatment. CME was one of the compounds tested for its effects on β-amyloid peptide formation in cell models (Chun et al., 2017).

properties

Product Name

Chinensinaphthol methyl ether

Molecular Formula

C22H18O7

Molecular Weight

394.4 g/mol

IUPAC Name

9-(3,4-dimethoxyphenyl)-5-methoxy-6H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one

InChI

InChI=1S/C22H18O7/c1-24-15-5-4-11(6-16(15)25-2)19-12-7-17-18(29-10-28-17)8-13(12)21(26-3)14-9-27-22(23)20(14)19/h4-8H,9-10H2,1-3H3

InChI Key

SFPLCCUNXOBTQY-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=C3C(=C(C4=CC5=C(C=C42)OCO5)OC)COC3=O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=C3C(=C(C4=CC5=C(C=C42)OCO5)OC)COC3=O)OC

synonyms

5-(3,4-Dimethoxyphenyl)-9-methoxyfuro(3',4':6,7)naphtho(2,3-d)(1,3)dioxol-6(8H)-one
chinensinaphthol methyl ether
furo(3',4':6,7)naphtho(2,3-d)-1,3-dioxol-6(8H)-one, 5-(3,4-dimethoxyphenyl)-9-methoxy-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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